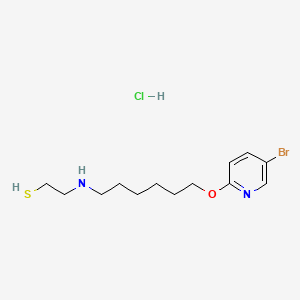
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of the rifamycin structure aims to enhance its pharmacological properties and broaden its spectrum of activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime typically involves the modification of 3-formylrifamycin SV. The process begins with the formation of the oxime derivative by reacting 3-formylrifamycin SV with hydroxylamine under controlled conditions. The resulting oxime is then further reacted with 2-(2-ethoxyethoxy)ethyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.
化学反应分析
Types of Reactions
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while substitution can produce a range of new compounds with varying pharmacological properties.
科学研究应用
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new rifamycin derivatives.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Potential use in developing new antibiotics to combat resistant bacterial infections.
Industry: Employed in the production of pharmaceutical compounds and as a reference standard in quality control.
作用机制
The compound exerts its effects by inhibiting bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are crucial for bacterial survival and replication.
相似化合物的比较
Similar Compounds
Rifampicin: Another rifamycin derivative with potent antibacterial activity.
Rifabutin: Used to treat tuberculosis and other bacterial infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Uniqueness
3-Formylrifamycin SV O-(2-(2-ethoxyethoxy)ethyl)oxime is unique due to its modified structure, which may offer enhanced pharmacological properties and a broader spectrum of activity compared to other rifamycin derivatives. Its specific modifications aim to improve its efficacy and reduce resistance development.
属性
CAS 编号 |
52370-31-7 |
|---|---|
分子式 |
C44H60N2O15 |
分子量 |
856.9 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-26-[(E)-2-(2-ethoxyethoxy)ethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H60N2O15/c1-11-56-17-18-57-19-20-59-45-21-29-34-39(52)32-31(38(29)51)33-41(27(7)37(32)50)61-44(9,42(33)53)58-16-15-30(55-10)24(4)40(60-28(8)47)26(6)36(49)25(5)35(48)22(2)13-12-14-23(3)43(54)46-34/h12-16,21-22,24-26,30,35-36,40,48-52H,11,17-20H2,1-10H3,(H,46,54)/b13-12+,16-15+,23-14+,45-21+ |
InChI 键 |
MSZNOPNEFRZJDA-MPZSISIASA-N |
手性 SMILES |
CCOCCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
规范 SMILES |
CCOCCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



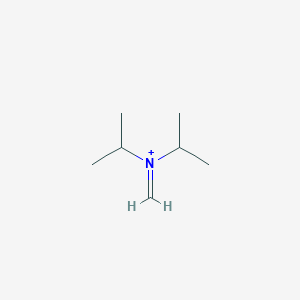


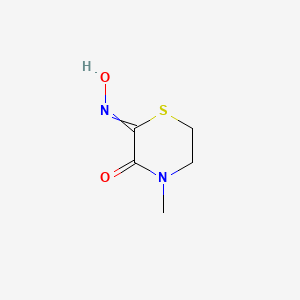
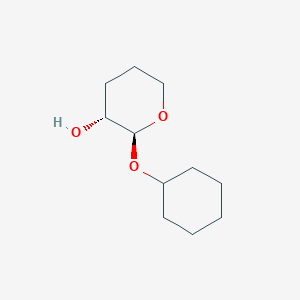
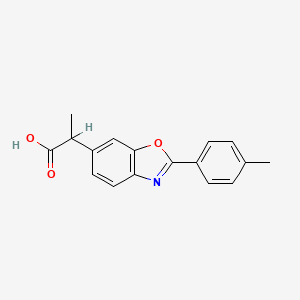
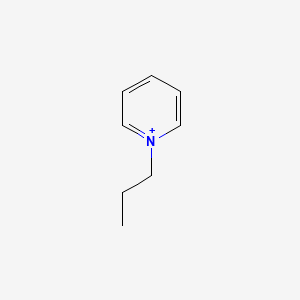
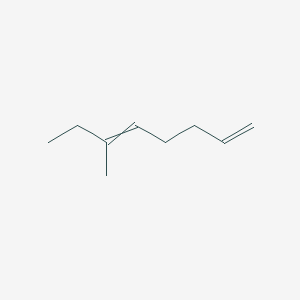
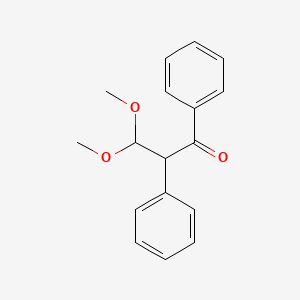
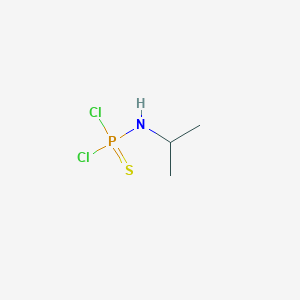
-](/img/structure/B14657079.png)

